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Compound of Interest

Compound Name: Isothiazole-4,5-diamine

Cat. No.: B135398 Get Quote

Within the vast landscape of heterocyclic chemistry, the isothiazole ring system, a five-

membered aromatic ring containing adjacent nitrogen and sulfur atoms, stands out for its

significant contribution to the development of biologically active compounds.[1][2] Derivatives of

isothiazole are integral to numerous pharmaceuticals and agrochemicals, exhibiting a wide

range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

Among the myriad of isothiazole derivatives, isothiazole-4,5-diamine emerges as a uniquely

valuable building block. Its strategic importance lies not in its own biological activity, but in its

role as a key precursor for the synthesis of complex, fused heterocyclic systems. The presence

of two adjacent amino groups provides a reactive handle for "ring annulation" reactions,

allowing for the construction of novel molecular architectures. Most notably, it serves as a

critical intermediate in the synthesis of imidazo[4,5-d]isothiazoles, which are structural analogs

of purines and thus hold immense potential in drug discovery.[6][7] This guide, prepared from

the perspective of a Senior Application Scientist, delves into the core chemical properties,

synthesis, and pivotal reactivity of isothiazole-4,5-diamine, providing researchers with the

foundational knowledge to leverage this versatile molecule.

Core Physicochemical and Structural Properties
The reactivity of isothiazole-4,5-diamine is a direct consequence of its structure and electronic

properties. While extensive experimental data for this specific compound is not widely

published, its key characteristics can be summarized and inferred from established principles of

heterocyclic chemistry.
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Data Presentation: Physicochemical Properties of Isothiazole-4,5-diamine

Property Value Source

CAS Number 153970-46-8 [8][9][10]

Molecular Formula C₃H₄N₄S [Inferred]

Molecular Weight 128.16 g/mol [Inferred]

Appearance [Data not available] [8]

Stability
Stable under normal

conditions.
[8]

Incompatible Materials [Data not available] [8]

Structural and Electronic Considerations:

Aromaticity: The isothiazole ring is an aromatic system, which imparts significant stability to

the core structure.[2][11] This stability is crucial as it allows for chemical modifications to be

focused on the exocyclic amino groups without disrupting the ring itself under many

conditions.

Electron Distribution: The two amino groups are powerful electron-donating groups. Their

presence significantly increases the electron density of the isothiazole ring, particularly at the

carbon atoms to which they are attached. This electronic enrichment makes the amino

groups highly nucleophilic, which is the cornerstone of the compound's reactivity.

Tautomerism: Like many heterocyclic amines, isothiazole-4,5-diamine can theoretically

exist in different tautomeric forms (amine-imine tautomerism).[11][12] While the diamine form

is generally predominant, the potential for tautomerization can influence its reactivity in

certain environments and should be a consideration in reaction design.

Synthesis of Isothiazole-4,5-diamine: A Multi-step
Approach
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Isothiazole-4,5-diamine is not a commonly available starting material and typically requires a

multi-step synthesis. The most practical routes often begin with more accessible isothiazole

derivatives, such as 5-amino-3-methylisothiazole, and involve a sequence of functional group

transformations.[13] The key strategic steps include the introduction of a nitro group at the 4-

position, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of 3-Substituted-4,5-diaminoisothiazoles

This protocol is a generalized representation based on synthetic strategies reported in the

literature, such as those for preparing precursors to imidazo[4,5-d]isothiazoles.[13]

Step 1: Nitration of an N-protected Aminoisothiazole

Protect the existing amino group of a starting isothiazole (e.g., 5-amino-3-methylisothiazole)

via acetylation to form the corresponding 5-acetylamino derivative. This is a critical step to

direct the subsequent nitration to the 4-position and prevent unwanted side reactions.

Dissolve the 5-acetylamino-isothiazole in a suitable acid, such as concentrated sulfuric acid,

under cooling in an ice bath.

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while

maintaining a low temperature to control the exothermic reaction.

After the addition is complete, allow the reaction to stir at a controlled temperature until

analysis (e.g., by TLC) indicates the consumption of the starting material.

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 5-

acetylamino-4-nitroisothiazole.

Collect the solid product by filtration, wash thoroughly with water to remove residual acid,

and dry.

Step 2: Deprotection and Reduction

Hydrolyze the acetyl group from the 5-acetylamino-4-nitroisothiazole derivative under acidic

or basic conditions to yield 5-amino-4-nitroisothiazole.
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The crucial reduction of the nitro group is then performed. Dissolve the 5-amino-4-

nitroisothiazole in a suitable solvent (e.g., ethanol or acetic acid).

Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a

palladium on carbon catalyst) or chemical reduction using metals in acid (e.g., tin(II) chloride

in hydrochloric acid).[13]

Monitor the reaction until completion.

Work up the reaction mixture appropriately based on the reducing agent used. This typically

involves filtering off the catalyst or neutralizing the acid and extracting the product.

Purify the final product, isothiazole-4,5-diamine, by recrystallization or chromatography to

obtain the desired compound.

Mandatory Visualization: Synthetic Workflow for Isothiazole-4,5-diamine
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Caption: Synthetic pathway to a substituted isothiazole-4,5-diamine.
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Core Reactivity: A Gateway to Fused Heterocyclic
Systems
The synthetic value of isothiazole-4,5-diamine is fully realized in its reactivity. The two vicinal

amino groups act as a powerful binucleophile, primed to react with bifunctional electrophiles to

construct a new, fused ring system. This process, known as ring annulation or condensation, is

the most important aspect of its chemistry.

Pillar Reaction: Annulation to Imidazo[4,5-d]isothiazoles
(Purine Analogs)
The condensation of isothiazole-4,5-diamine with one-carbon electrophiles is a robust method

for synthesizing the imidazo[4,5-d]isothiazole ring system, a novel purine analog.[6][7] This is of

high interest to medicinal chemists because purine analogs are well-established as biologically

active compounds, and modifying the core scaffold can lead to new therapeutic agents with

improved selectivity or novel mechanisms of action.

Causality in Experimental Choices:

Choice of Electrophile: The nature of the one-carbon electrophile determines the substituent

at the 5-position of the resulting fused ring.

Diethoxymethyl acetate: This reagent is used to prepare the "unsubstituted" imidazo[4,5-

d]isothiazoles (i.e., with a hydrogen at the 5-position). The reaction proceeds via an

intermediate that cyclizes and eliminates ethanol and acetic acid.[6][7]

Carbon Disulfide (CS₂): In a two-step, one-pot procedure, reaction with CS₂ followed by an

alkylating agent (e.g., methyl iodide) yields 5-(alkylthio)imidazo[4,5-d]isothiazoles. The

initial reaction forms a mercapto group, which is then alkylated in situ. This method is often

high-yielding and versatile.[6][7]

Experimental Protocol: Synthesis of a 5-(Methylthio)imidazo[4,5-d]isothiazole[6]

Suspend the isothiazole-4,5-diamine derivative in a suitable solvent such as pyridine.
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Add carbon disulfide to the suspension and heat the mixture under reflux. The reaction

progress can be monitored by observing the dissolution of the starting material.

After the initial condensation is complete (typically several hours), cool the reaction mixture.

Add an alkylating agent, such as methyl iodide, directly to the cooled mixture.

Stir the reaction at room temperature until the S-alkylation is complete.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography or recrystallization to yield the target 5-

(methylthio)imidazo[4,5-d]isothiazole.

Mandatory Visualization: Mechanism of Imidazo[4,5-d]isothiazole Formation
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Caption: Ring annulation of isothiazole-4,5-diamine.

Three-Component Condensation Reactions
Isothiazole-4,5-diamine can also participate in more complex multi-component reactions. For

instance, a three-component condensation with an aldehyde and an active methylene

compound like Meldrum's acid can be used to synthesize isothiazolo[4,5-b]pyridin-5-ones.[14]

This reaction highlights the versatility of the diamine in constructing different types of fused

heterocyclic systems, further expanding its utility in synthetic chemistry.

Reactivity of the Heterocyclic Core
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While the amino groups dominate the reactivity profile, the isothiazole ring itself is not inert. It is

a stable aromatic ring, but under harsh conditions, it can be cleaved. A notable example is the

reaction with Raney nickel, which reductively cleaves the C-S and N-S bonds, leading to the

destruction of the heterocyclic system.[6][7] This reaction underscores the importance of

choosing reagents that are compatible with the isothiazole core when planning multi-step

syntheses.

Conclusion: A Versatile Precursor for Chemical
Innovation
Isothiazole-4,5-diamine represents a classic example of a strategic molecular building block.

Its value is derived from the precise arrangement of its functional groups—two vicinal amines

on a stable aromatic scaffold—which enables efficient and predictable construction of complex,

fused heterocyclic compounds. Its primary application as a precursor to novel purine analogs

via ring annulation reactions places it at the nexus of synthetic organic chemistry and medicinal

drug discovery.[6][7][15] For researchers and scientists aiming to explore new chemical space

and develop novel therapeutic agents, a thorough understanding of the synthesis, properties,

and reactivity of isothiazole-4,5-diamine is not just beneficial, but essential for innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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